Triolein serves as a substrate for studying fat digestion and absorption. Researchers employ it to investigate how the body breaks down dietary fats and how these processes might be linked to obesity. By observing how cells handle triolein, scientists can gain insights into the development and potential treatment strategies for obesity [].
Triolein plays a role in research on diabetes and insulin resistance. Studies utilize triolein to assess how the body responds to dietary fats after a meal. By measuring how efficiently cells take up triolein in response to insulin, researchers can gain a better understanding of insulin resistance, a hallmark of type 2 diabetes [].
Triolein finds application in research on various lipid-related diseases, such as hyperlipidemia (high blood cholesterol). Scientists use triolein to induce hyperlipidemia in animal models, allowing them to study the mechanisms behind these conditions and evaluate potential therapeutic interventions.
Triolein shows promise in the development of drug delivery systems. Due to its biocompatibility and ability to self-assemble into nanoparticles, triolein can be used to encapsulate drugs and deliver them specifically to target tissues [].
Triolein is a potential source of biodiesel, a renewable fuel alternative. Research explores how triolein can be converted into biodiesel through various processes, paving the way for more sustainable fuel options [].
Triolein, also known as glyceryl trioleate, is a symmetrical triglyceride formed from glycerol and three molecules of the unsaturated fatty acid oleic acid. Its chemical formula is C₅₇H₁₄₄O₆, and it is a significant component of various natural fats and oils, including olive oil, sunflower oil, and cacao butter. Triolein typically constitutes about 4-30% of olive oil, making it a vital player in both culinary and nutritional contexts .
The primary reaction involving triolein is its oxidation, which can be represented by the following equation:
This reaction yields carbon dioxide and water, releasing energy in the process. The heat of combustion for triolein is approximately 8,389 kcal (35,100 kJ) per mole . Additionally, triolein can undergo hydrolysis to produce glycerol and oleic acid under acidic or enzymatic conditions .
Triolein plays a crucial role in biological systems as an energy source and a structural component of cell membranes. It is metabolized in the body to release fatty acids and glycerol, which are essential for various physiological functions. Research indicates that triolein may also influence lipid metabolism and has potential applications in therapeutic contexts, such as in the formulation of lipid-based drug delivery systems .
Triolein can be synthesized through several methods:
Triolein has diverse applications across various fields:
Studies have shown that triolein interacts with various compounds, influencing their solubility and bioavailability. For instance, it has been investigated for its role in enhancing the solubilization of poorly soluble drugs through lipid-based formulations. Additionally, research on its aggregation behavior in different solvents has provided insights into its potential use as a biosurfactant .
Triolein shares structural similarities with other triglycerides but is unique due to its specific composition of oleic acid. Here are some comparable compounds:
Compound | Composition | Unique Features |
---|---|---|
Tripalmitin | Glycerol + 3 Palmitic Acids | Saturated fat; higher melting point |
Diolein | Glycerol + 2 Oleic Acids | Less hydrophobic than triolein |
Monolein | Glycerol + 1 Oleic Acid | Lower molecular weight; liquid at room temp |
Stearin | Glycerol + 3 Stearic Acids | Saturated fat; commonly used in candles |
Triolein's unique characteristic lies in its high unsaturation due to three oleic acid moieties, which confers different physical properties compared to more saturated triglycerides like tripalmitin or stearin .
Parameter | Value | Source |
---|---|---|
Melting Point (°C) | -5.5 to -4 | Sigma-Aldrich, ChemicalBook |
Boiling Point (°C) | 235-240 (at 15 mmHg) | Multiple sources |
Heat of Combustion (kJ/mol) | 35,100 | Wikipedia, NIST |
Heat of Combustion (kJ/g) | 39.64 | Wikipedia |
Critical Temperature (K) | 977.88 - 998 | Calculated values, ASPEN |
Critical Pressure (bar) | 3.34 - 4.70 | Calculated values, ASPEN |
Critical Density (kg/m³) | 273 (estimated) | Calculated values |
Enthalpy of Formation (kJ/mol) | -1607.83 (gas phase) | Joback Calculated Property |
Enthalpy of Vaporization (kJ/mol) | 302 | Calculated values |
Enthalpy of Fusion (kJ/mol) | 148.83 | Joback Calculated Property |
Respiratory Quotient | 0.7125 | Wikipedia calculation |
Triolein demonstrates excellent solubility in hydrophobic organic solvents due to its predominantly nonpolar character arising from the three long-chain oleic acid moieties. In chloroform, triolein achieves a solubility of 100 mg/mL, forming clear, colorless solutions that are stable under normal laboratory conditions [1] [12]. Similarly, triolein exhibits good solubility in diethyl ether and carbon tetrachloride, making these solvents suitable for extraction and purification procedures [1] [13].
The solubility in hexane, a purely aliphatic hydrocarbon, is particularly notable for industrial applications. Hexane effectively dissolves triolein through van der Waals interactions with the aliphatic chains of the oleic acid units [14]. This solubility characteristic is exploited in lipid extraction processes and in the production of biodiesel where hexane serves as a cosolvent [15].
Aromatic solvents such as benzene demonstrate good solubility for triolein, though the interaction mechanisms differ from those observed with aliphatic solvents. The π-electron system of benzene can interact with the oleic acid double bonds, providing additional stabilization beyond simple dispersion forces [16]. This aromatic solvent compatibility extends to other aromatic compounds, making them useful for specialized applications in lipid chemistry.
Triolein shows significant solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), achieving concentrations up to 100 mg/mL [12]. This solubility is attributed to the ability of DMSO to interact with both the polar ester groups and the nonpolar hydrocarbon chains of triolein. Acetone also demonstrates good solubility for triolein, making it useful as a cosolvent in transesterification reactions [15] [14].
The solubility of triolein in protic solvents is severely limited due to the hydrophobic nature of the molecule. In ethanol, triolein achieves only 6 mg/mL solubility, while methanol shows even lower solubility values [12] [15]. This limited miscibility with alcohols presents challenges in biodiesel production, where cosolvents are often required to improve mass transfer between the triglyceride and alcohol phases [15] [14].
Water solubility is essentially negligible, with triolein being classified as insoluble in aqueous media [1] [17]. This hydrophobic character is consistent with the molecule's biological function as a lipid storage compound in cellular environments.
Table 3.2.1: Solubility Profiles of Triolein in Organic Solvents
Solvent | Solubility | Comments |
---|---|---|
Water | Insoluble | Hydrophobic nature |
Chloroform | Soluble (100 mg/mL) | Clear, colorless solution |
Diethyl Ether | Soluble | Good solubility |
Carbon Tetrachloride | Soluble | Good solubility |
Ethanol | Slightly soluble (6 mg/mL) | Limited miscibility |
Methanol | Low solubility | Poor miscibility |
Hexane | Soluble | Nonpolar interactions |
Benzene | Soluble | Aromatic solvent |
Acetone | Soluble | Polar aprotic solvent |
Dimethyl Sulfoxide (DMSO) | Soluble (100 mg/mL) | Laboratory solvent |
The complete oxidation of triolein follows first-order kinetics with respect to oxygen consumption. The balanced chemical equation C₅₇H₁₀₄O₆ + 80 O₂ → 57 CO₂ + 52 H₂O reveals that 80 moles of oxygen are required for the complete combustion of one mole of triolein, producing 57 moles of carbon dioxide and 52 moles of water [5] [18].
The respiratory quotient (RQ) for triolein is calculated as the ratio of carbon dioxide produced to oxygen consumed: RQ = 57 CO₂/80 O₂ = 0.7125 [5] [19]. This value is characteristic of fat metabolism and falls within the typical range for triglycerides (0.70-0.71) [19]. The RQ value of 0.7125 indicates that triolein metabolism requires more oxygen per unit of carbon dioxide produced compared to carbohydrate metabolism (RQ = 1.0) [19].
In biological systems, triolein undergoes enzymatic hydrolysis by lipases to release glycerol and three molecules of oleic acid before oxidation [20]. The oleic acid units then undergo β-oxidation in a stepwise manner, with each cycle removing two carbon atoms as acetyl-CoA units [21]. Studies using radiolabeled [¹⁴C]triolein have demonstrated that the oxidation process exhibits a lag time of approximately 30 minutes before ¹⁴CO₂ appears in venous blood, indicating the involvement of intracellular lipid pools [21].
The oxidation kinetics show that direct oxidation of newly absorbed oleic acid accounts for only about 20% of oxygen consumption during the plateau phase, with the remainder derived from intracellular triglyceride stores [21]. This metabolic compartmentalization affects the apparent respiratory quotient measurements in physiological studies.
Under atmospheric conditions, triolein undergoes photochemical oxidation through reaction with hydroxyl radicals and ozone. The rate constant for hydroxyl radical reaction is estimated at 2.32×10⁻¹⁰ cm³/molecule-sec at 25°C, corresponding to an atmospheric half-life of approximately 1.7 hours [4]. Ozone reaction proceeds with a rate constant of 3.9×10⁻¹⁶ cm³/molecule-sec, yielding a half-life of about 0.7 hours [4].
The susceptibility to oxidation is attributed to the presence of three oleic acid double bonds, which serve as reactive sites for radical attack. This oxidative instability necessitates storage under inert atmospheres and protection from light to prevent rancidity development [1].
Table 3.3.1: Oxidation Kinetics Parameters of Triolein
Parameter | Value | Units | Conditions |
---|---|---|---|
Respiratory Quotient | 0.7125 | Dimensionless | Complete combustion |
Hydroxyl Radical Rate Constant | 2.32×10⁻¹⁰ | cm³/molecule-sec | 25°C, atmospheric |
Ozone Reaction Rate Constant | 3.9×10⁻¹⁶ | cm³/molecule-sec | 25°C, atmospheric |
Atmospheric Half-life (OH) | 1.7 | Hours | Hydroxyl radical reaction |
Atmospheric Half-life (O₃) | 0.7 | Hours | Ozone reaction |
Metabolic Lag Time | 30 | Minutes | Biological systems |
Energy Yield | 439 | kJ/mol O₂ | Complete combustion |